![molecular formula C20H24N4O3 B2761798 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034273-40-8](/img/structure/B2761798.png)
2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[3,4-d]pyrimidin-6(7H)-yl group attached to a morpholino group and a 4-ethoxyphenyl group.Scientific Research Applications
Imaging Agent for Parkinson's Disease
A study synthesized a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlighting the application of related compounds in neuroscience and disease diagnosis. The synthesis involved chloropyrimidine and methoxyphenyl morpholino methanone compounds, showing a method for creating diagnostic tools for neurological conditions (Wang et al., 2017).
Antibacterial Activity
Research on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, including morpholinophenyl ethanone derivatives, has shown these compounds exhibit significant antibacterial activity. This underscores the potential of related compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Mannich Bases
A study focused on the microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction, including morpholine-containing compounds. These findings are relevant for developing new synthetic methodologies in organic chemistry, indicating the versatility of related compounds in chemical synthesis (Aljohani et al., 2019).
Drug Candidates for Cancer Treatment
Another study identified a new class of protein kinase inhibitor, with a representative compound structurally and functionally distinct from previously studied inhibitors, for cancer treatment. This research highlights the application of related compounds in oncology, particularly in designing drugs targeting DNA repair pathways to enhance cancer treatment efficacy (Kashishian et al., 2003).
Future Directions
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-27-17-5-3-15(4-6-17)11-19(25)24-13-16-12-21-20(22-18(16)14-24)23-7-9-26-10-8-23/h3-6,12H,2,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNYCLSLOBTNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
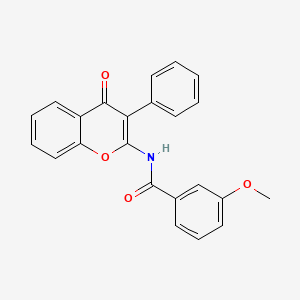
![(Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761716.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2761720.png)
![1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2761724.png)
![N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2761727.png)
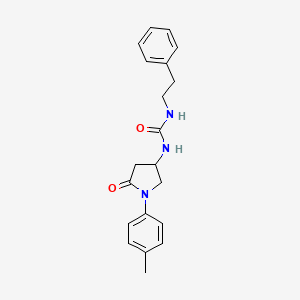

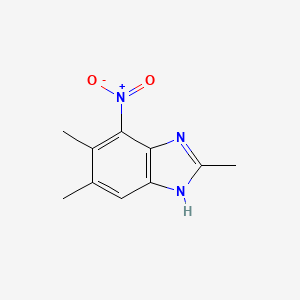
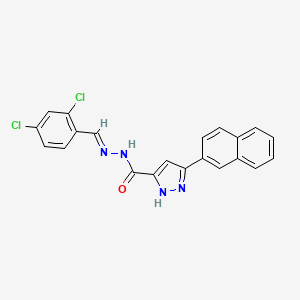
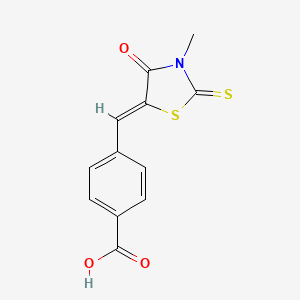
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2761734.png)
![2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2761736.png)
![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)
